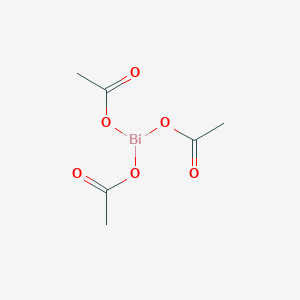![molecular formula C10H16ClN2O2+ B12062345 trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is a quaternary ammonium compound with the molecular formula C10H15ClN2O2. It is characterized by the presence of a trimethylammonium group attached to a benzyl group substituted with a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride typically involves the quaternization of trimethylamine with 4-nitrobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then isolated by precipitation with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-aminobenzyltrimethylammonium chloride.
Substitution: Various substituted benzyltrimethylammonium chlorides depending on the nucleophile used.
科学的研究の応用
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
The mechanism of action of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This compound targets microbial cell membranes, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in biochemical research for its surfactant properties.
Uniqueness
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is unique due to the presence of the nitro group, which can be chemically modified to introduce various functional groups. This versatility makes it valuable in synthetic chemistry and research applications.
特性
分子式 |
C10H16ClN2O2+ |
|---|---|
分子量 |
231.70 g/mol |
IUPAC名 |
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1; |
InChIキー |
SBPSWIPEYIVRNF-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
